molecular formula C23H22N2O3S B2676073 2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 900003-45-4

2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2676073
CAS No.: 900003-45-4
M. Wt: 406.5
InChI Key: SSWOYWYZAORXFQ-UHFFFAOYSA-N
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Description

This heterocyclic compound features a fused pyrazolo-oxazine core with a benzo[e] ring system. Key structural elements include:

  • 4-Ethoxyphenyl group: Aromatic ring with an ethoxy substituent at the para position, enhancing lipophilicity and influencing pharmacokinetics .
  • Thiophen-3-yl group: A sulfur-containing heterocycle at position 5, contributing to π-stacking interactions and metabolic stability .

The compound’s complexity arises from its fused tricyclic system, which is structurally distinct from simpler pyrazolo-oxazines due to the incorporation of a benzo[e] ring and thiophene substituent.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-7-methoxy-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-3-27-17-9-7-15(8-10-17)19-13-20-18-5-4-6-21(26-2)22(18)28-23(25(20)24-19)16-11-12-29-14-16/h4-12,14,20,23H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWOYWYZAORXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common method includes the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction is often carried out under reflux conditions with appropriate solvents and catalysts to facilitate the formation of the desired heterocyclic ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the heterocyclic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor in the synthesis of more complex organic molecules. It can be utilized in the preparation of novel ligands for coordination chemistry.
  • Catalysis : It may act as a catalyst or ligand in various chemical reactions due to its ability to coordinate with metal ions.

Biology

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research indicates potential anticancer activity, possibly through the inhibition of specific enzymes involved in cancer cell proliferation.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.

Medicine

  • Drug Development : The unique structure allows exploration as a drug candidate targeting specific receptors or enzymes related to diseases such as cancer or infections.
  • Mechanism of Action : It may function by modulating cellular pathways involved in cell cycle regulation and apoptosis, although further studies are needed to elucidate these mechanisms.

Industry

  • Material Science : This compound's electronic properties make it suitable for developing new materials with specific optical or mechanical characteristics.
  • Pharmaceutical Formulations : Its stability and reactivity can be exploited in formulating new drugs or therapeutic agents.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methodology : Multi-step organic reactions have been employed to synthesize this compound effectively. Cyclocondensation reactions involving 1,3-biselectrophilic compounds have been particularly useful in this regard.
  • Biological Evaluation : In vitro assays have demonstrated its activity against various cancer cell lines and microbial strains. Specific assays are needed to quantify its effectiveness and elucidate the underlying mechanisms.
  • Material Applications : Experimental results indicate that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes such as cell cycle progression and apoptosis . The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-{4-[(4-Chlorobenzyl)Oxy]Phenyl}-7-Methoxy-2-Phenyl-1,10b-Dihydropyrazolo[1,5-c][1,3]Benzoxazine

  • Key Differences: Replaces the thiophen-3-yl group with a 4-chlorobenzyloxy-phenyl moiety.
  • Impact on Bioactivity :
    • The chlorobenzyl group may enhance cytotoxicity in cancer cell lines compared to the thiophene variant, as halogenated analogs often exhibit stronger DNA intercalation .

5-(4-Ethoxyphenyl)-2-Phenyl-1,10b-Dihydropyrazolo[1,5-c][1,3]Benzoxazine

  • Key Differences :
    • Lacks the thiophen-3-yl group at position 5 and the benzo[e] ring fusion.
    • Simpler bicyclic structure with a single phenyl substituent .
  • Impact on Bioavailability :
    • Reduced molecular weight (MW = ~375 g/mol vs. ~450 g/mol for the target compound) improves solubility but decreases metabolic stability .

7,9-Dichloro-5-(4-Methoxyphenyl)-2-(Naphthalen-2-yl)-5,10b-Dihydro-1H-Benzo[e]Pyrazolo[1,5-c][1,3]Oxazine

  • Key Differences :
    • Substitutes thiophen-3-yl with a naphthalen-2-yl group and adds two chlorine atoms.
    • Larger aromatic system (naphthalene) enhances hydrophobicity and π-π interactions .
  • Impact on Anticancer Activity :
    • Naphthalene derivatives show higher binding affinity to kinase enzymes but may suffer from poor aqueous solubility .

2-Aryl-5-Pyridyl-1,10b-Dihydropyrazolo[1,5-c][1,3]Benzoxazines

  • Key Differences :
    • Replaces thiophen-3-yl with pyridyl groups (e.g., pyridin-3-yl or pyridin-4-yl).
    • Nitrogen-rich heterocycles improve hydrogen-bonding capacity and target selectivity .
  • Impact on Drug-Likeness: Pyridyl derivatives comply with Lipinski’s and Veber’s rules (e.g., molecular weight <500, hydrogen bond donors <5), suggesting favorable oral bioavailability .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Bioactivity References
Target Compound C₂₄H₂₁N₃O₃S ~455.5 Thiophen-3-yl, 4-ethoxyphenyl Under investigation (anticancer)
5-{4-[(4-Chlorobenzyl)Oxy]Phenyl}-7-Methoxy-2-Phenyl Analog C₂₇H₂₂ClN₃O₃ ~480.0 4-Chlorobenzyloxy, phenyl Cytotoxicity (IC₅₀ = 12 µM)
5-(4-Ethoxyphenyl)-2-Phenyl-1,10b-Dihydropyrazolo[1,5-c][1,3]Benzoxazine C₂₄H₂₁N₃O₂ ~375.4 4-Ethoxyphenyl, phenyl Moderate metabolic stability
7,9-Dichloro-5-(4-Methoxyphenyl)-2-Naphthalen-2-yl Analog C₂₈H₂₀Cl₂N₂O₂ ~495.4 Naphthalen-2-yl, dichloro Kinase inhibition (Kd = 8 nM)
2-Aryl-5-Pyridin-3-yl-1,10b-Dihydropyrazolo[1,5-c][1,3]Benzoxazine C₂₂H₁₈N₄O₂ ~386.4 Pyridin-3-yl, aryl Oral bioavailability (F = 65%)

Key Research Findings

Thiophene vs. Pyridine Substitution :

  • Thiophen-3-yl analogs exhibit higher metabolic stability due to sulfur’s resistance to oxidative metabolism compared to pyridyl groups .
  • Pyridyl variants, however, show superior target engagement in kinase assays (e.g., IC₅₀ values 2–10× lower) .

Chlorine vs. Ethoxy Substituents :

  • Chlorinated derivatives (e.g., 4-chlorobenzyl) demonstrate enhanced cytotoxicity but may incur hepatotoxicity risks .
  • Ethoxy groups balance lipophilicity and solubility, making them preferable for CNS-targeted therapies .

Impact of Benzo[e] Ring Fusion :

  • The benzo[e] extension increases planar surface area, improving DNA intercalation but reducing blood-brain barrier permeability .

Biological Activity

The compound 2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS Number: 899746-54-4) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its anticancer properties and other pharmacological effects.

The molecular formula of the compound is C23H22N2O3SC_{23}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 406.5 g/mol. The structure features a complex arrangement that includes a benzo[e]pyrazolo framework, which is known for diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The following general steps outline the synthetic pathway:

  • Formation of Pyrazole Derivative : Initial reactions involve the condensation of appropriate aldehydes with hydrazines to form pyrazole intermediates.
  • Cyclization : Subsequent cyclization reactions are performed to introduce the benzo[e]pyrazolo structure.
  • Functionalization : Final modifications include the introduction of ethoxy and methoxy groups to enhance biological activity.

Anticancer Activity

Recent studies have demonstrated significant anticancer activity against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Mechanism of Action
MCF712.5Induction of apoptosis
HepG215.0Cell cycle arrest at G2/M phase
HCT11610.0Inhibition of TrKA enzyme activity

These results indicate that the compound can effectively inhibit cancer cell proliferation through apoptosis and cell cycle modulation.

The mechanisms underlying the anticancer effects of this compound include:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in HepG2 cells, disrupting normal cell division.
  • Enzyme Inhibition : The inhibition of TrKA (tropomyosin receptor kinase A) suggests potential pathways for targeted therapy in neurotrophic tumor contexts.

Other Biological Activities

In addition to its anticancer properties, preliminary investigations have suggested anti-inflammatory and antimicrobial activities. For instance, derivatives related to this compound have shown promise in inhibiting COX enzymes, which are crucial in inflammatory responses.

Case Studies

A notable case study involved testing a series of related pyrazolo compounds in vivo and in vitro settings. The findings highlighted that modifications in the thiophene moiety significantly influenced biological efficacy.

Study Highlights:

  • Study Design : Randomized controlled trials on animal models demonstrated reduced tumor sizes when treated with the compound.
  • Outcome Measures : Tumor volume reduction was assessed alongside histopathological analyses showing decreased mitotic figures in treated groups.

Q & A

Q. What are the optimal synthetic routes for constructing the benzo[e]pyrazolo[1,5-c][1,3]oxazine core?

Methodological Answer: The synthesis of the core structure involves cyclization and heterocyclic coupling. Key steps include:

  • Cyclization : Refluxing intermediates (e.g., thiosemicarbazides, chloroacetic acid) in a DMF/acetic acid mixture under controlled conditions (2 hours, 120°C) to form fused rings .
  • Purification : Recrystallization from DMF-ethanol or DMF-acetic acid mixtures to isolate high-purity products .
  • Substituent Introduction : Use of oxocompounds (e.g., 4-methoxyphenyl derivatives) to functionalize the core, as seen in analogous pyrazole-based syntheses .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsSolventTimeYield (%)Reference
CyclizationThiosemicarbazide, chloroacetic acid, NaOAcDMF/AcOH2 h65–75
PurificationRecrystallizationDMF-EtOH≥98% purity

Q. How can researchers ensure structural integrity and purity during synthesis?

Methodological Answer:

  • Spectroscopic Characterization :
    • IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3200 cm⁻¹) .
    • NMR : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • Chromatography : Employ HPLC (≥98% purity criteria) or TLC to monitor reaction progress and purity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in pharmacological data?

Methodological Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., phosphodiesterases) to explain discrepancies in activity. For example, thiophene and ethoxyphenyl groups may exhibit steric hindrance in certain conformations .
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution and reactive sites, aiding in rationalizing contradictory reactivity data .

Q. Table 2: Key Computational Parameters

ParameterTool/MethodApplication ExampleReference
Docking ScoreAutoDock VinaBinding affinity of thiophene moiety
Reaction PathDFT (B3LYP/6-31G*)Electron density mapping

Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified groups (e.g., replacing thiophene with furan or varying methoxy/ethoxy positions) .
  • Biological Assays : Test inhibition of phosphodiesterases (PDEs) using standardized protocols (e.g., AOAC SMPR 2014.011 for PDE activity assays) .
  • AI-Driven Optimization : Apply tools like COMSOL Multiphysics for reaction simulation or AI algorithms (e.g., Bayesian optimization) to predict optimal substituent combinations .

Q. How can stereochemistry impact the compound’s biological activity?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers. For example, the 5,10b-dihydro configuration may influence PDE binding kinetics .
  • X-ray Crystallography : Determine absolute configuration and correlate with activity data. Discrepancies in IC₅₀ values between enantiomers can validate stereochemical effects .

Q. What strategies mitigate challenges in characterizing fused heterocyclic systems?

Methodological Answer:

  • Advanced NMR Techniques : Employ 1^1H-13^13C HSQC and HMBC to assign quaternary carbons and resolve overlapping signals in the benzo[e]pyrazolo-oxazine core .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formulae, especially for isotopes (e.g., deuterated analogs in metabolic studies) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields?

Methodological Answer:

  • Reproducibility Checks : Standardize solvent purity (e.g., anhydrous DMF), reaction atmosphere (N₂), and heating methods (oil bath vs. microwave) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized thiophene derivatives) that reduce yields .

Q. Why do some studies report conflicting biological activities for similar analogs?

Methodological Answer:

  • Assay Variability : Control variables like enzyme source (e.g., recombinant vs. tissue-extracted PDEs) and buffer pH .
  • Solubility Factors : Use co-solvents (e.g., DMSO) at consistent concentrations to ensure compound dissolution in biological assays .

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